molecular formula C8H5BrN2O6 B050037 Killer III CAS No. 120388-18-3

Killer III

Cat. No.: B050037
CAS No.: 120388-18-3
M. Wt: 305.04 g/mol
InChI Key: UJNFNGVYNQTWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecological Disruption Mechanisms in Target and Non-Target Ecosystems

Roundup Weed & Grass this compound, containing glyphosate and pelargonic acid, presents distinct ecological disruption mechanisms across both target and non-target ecosystems. Understanding these mechanisms is critical for assessing the product's broader environmental impact beyond its intended purpose.

Glyphosate functions through inhibition of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate acid pathway, disrupting the production of aromatic amino acids and secondary compounds essential for plant defense. This pathway exists not only in target weeds but also in many fungi and bacteria, potentially affecting non-target soil microorganisms. This mode of action has implications beyond the intended plant targets, as the shikimate pathway is present across numerous taxonomic groups including soil fungi, bacteria, and non-target plants.

Research conducted at McGill University provides compelling evidence of glyphosate's impact on aquatic ecosystems. Scientists investigating phytoplankton (microscopic algae) response to Roundup exposure found that while algae communities can develop resistance to contamination over time, the resulting communities show significantly reduced biodiversity. This biodiversity loss raises concerns about ecosystem resilience—communities with diminished genetic diversity may have reduced capacity to adapt to additional environmental stressors such as climate change. Andrew Gonzalez, Ph.D., emphasized: "We observed significant loss of biodiversity in communities contaminated with glyphosate. This could have a profound impact on the proper functioning of ecosystems".

Ecosystem Type Glyphosate Effects Pelargonic Acid Effects Reference
Freshwater Aquatic Biodiversity loss in phytoplankton communities; can cause trophic cascade Low toxicity to non-target organisms; rapidly decomposes ,
Soil Ecosystems May enhance microbial activity in some studies, toxic effects in others Rapidly biodegradable; half-life approximately 1-2 days ,
Terrestrial Plants Kills by disrupting aromatic amino acid production via shikimate pathway Causes cellular membrane disruption in green plant tissue ,

The disruption of phytoplankton communities is particularly concerning as these organisms form the base of aquatic food chains. Vincent Fugère, Ph.D., noted: "These tiny species at the bottom of the food chain play an important role in the balance of a lake's ecosystem and are a key source of food for microscopic animals". The resulting trophic cascade can impact organisms throughout the ecosystem. Notably, phosphorous loading is another overlooked impact of glyphosate contamination, as the compound becomes a significant source of phosphorus.

In contrast to glyphosate, pelargonic acid (nonanoic acid) operates through a different mechanism—causing cellular membrane disruption in green plant tissue. Environmental assessment data indicates pelargonic acid is "not expected to have adverse effects on non-target organisms or the environment. Toxicity tests on non-target organisms, such as birds, fish, and honeybees, revealed little or no toxicity". The chemical decomposes rapidly in both land and water environments, preventing accumulation. However, as with any herbicide, non-target plants may be harmed if spray drifts beyond the intended application area.

Studies examining aquatic exposure to fatty acids similar to pelargonic acid found that algae toxicity is comparable to that of soaps, with an LC50 of 180 mg/L for the algae species Chlorella vulgaris. Unlike glyphosate, pelargonic acid shows no significant toxicity to earthworms in short-term tests at concentrations up to 202.2 mg/kg soil dry weight.

For regulatory perspective, the Environmental Protection Agency (EPA) has registered products containing pelargonic acid since 1992, and the Food and Drug Administration (FDA) has approved it as a food additive and as an ingredient in solutions used commercially to peel fruits and vegetables, indicating a safety profile acceptable for human food contact.

Soil Microbiota Interactions and Long-Term Agricultural Sustainability

The relationship between this compound products and soil microbiota represents a critical dimension of their environmental impact, with potential implications for long-term agricultural sustainability. The distinct properties of glyphosate and pelargonic acid result in different interactions with soil microbial communities.

Glyphosate's impact on soil microorganisms remains a subject of ongoing scientific debate. Some studies indicate that glyphosate application can enhance microbial activity, while others demonstrate toxic effects on soil microorganisms. A comprehensive field-based study conducted across multiple growing seasons in Beltsville, MD and Stoneville, MS examined the effect of glyphosate on soil microbial communities associated with glyphosate-resistant crops:

Geography, farming system, and season were significant factors determining the composition of fungal and prokaryotic communities. Plots treated with glyphosate did not differ from untreated plots in overall microbial community composition after controlling for other factors. We did not detect an effect of glyphosate treatment on the relative abundance of organisms such as Fusarium spp.

This finding contradicts earlier culture-based studies that suggested glyphosate increases colonization by potential pathogens like Fusarium while decreasing beneficial bacteria such as fluorescent Pseudomonas. The researchers found that community diversity changed across the growing season regardless of glyphosate application, suggesting temporal factors may have greater influence than herbicide application.

However, other research has observed shifts in specific bacterial populations following glyphosate treatment:

Following glyphosate treatment, all classes of Proteobacteria increased in relative abundance. Gammaproteobacteria sequences increased the most...

Parameter Glyphosate Pelargonic Acid Implications for Sustainability
Soil Half-Life 7-60 days 1.1-2.1 days Pelargonic acid poses lower risk of accumulation
Microbial Impact Mixed results; may affect community composition Readily biodegradable by soil microbes Different risk profiles for long-term soil health
Mobility in Soil Binds to soil but mobility varies Low mobility; binds to soil Different leaching and runoff potential
Degradation Mechanism Primarily microbial-mediated Rapid microbial biodegradation Both rely on healthy microbial communities

Pelargonic acid demonstrates markedly different behavior in soil compared to glyphosate. It is readily biodegradable and decomposes rapidly in land environments. The half-life of pelargonic acid in soil is approximately 2.1 days at 12°C (54°F) and decreases to 1.1 days at temperatures around 20°C (68°F). This rapid degradation suggests minimal persistence in soil ecosystems.

The organic-carbon-adjusted soil adsorption coefficient (Koc) of pelargonic acid is 1,700 mL/g, indicating that in a soil-water mixture, pelargonic acid will predominantly bind to soil rather than dissolve in water. However, it "does not bind tightly to most soil types" and also binds with calcium and magnesium salts to form insoluble complexes. Naturally-occurring background levels of pelargonic acid in soil have been estimated at 0.35–0.65 mg/kg soil.

For agricultural sustainability, the rapid degradation of pelargonic acid suggests minimal long-term impact on soil microbial communities. In contrast, glyphosate's variable persistence and potential effects on microbial community composition warrant consideration for long-term agricultural management practices, especially in systems with repeated applications.

German regulatory assessments of pelargonic acid-containing products indicated that "due to the fast degradation of the active substance pelargonic acid in soil the accumulation potential of pelargonic acid was not considered". This rapid degradation profile presents a favorable characteristic from a soil sustainability perspective.

Water System Contamination Dynamics and Bioaccumulation Pathways

Water system contamination represents a significant environmental concern for herbicidal products like Roundup Weed & Grass this compound. Both active ingredients—glyphosate and pelargonic acid—exhibit distinct behaviors in aquatic environments, affecting their contamination potential and ecological impact.

Glyphosate reaches aquatic environments primarily through atmospheric drift following application and through runoff during rainfall events. Despite its high water solubility (11,600,000 µg/L), glyphosate demonstrates variable persistence in water systems. According to the European Food Safety Authority (EFSA), glyphosate's half-life in aquatic environments ranges from 13.82 to 301 days depending on environmental conditions.

Once in aquatic environments, glyphosate demonstrates a strong tendency to bind to sediments:

Sediments are the major sink for glyphosate residue in water. Glyphosate has a very high organic carbon absorption coefficient (Koc = 28,000 mL/g) which explains its strong reversible tendency to preferentially partition from water to sediments.

This sediment binding affects its bioavailability and potential ecological impact. Degradation in water produces aminomethylphosphonic acid (AMPA) as the principal metabolite in both aerobic and anaerobic conditions.

Parameter Glyphosate Pelargonic Acid Implications
Water Solubility 11,600,000 µg/L High Facilitates movement in water systems
Half-life in Water 13.82-301 days Rapid decomposition Different persistence profiles
Primary Degradation Product AMPA N/A (rapid breakdown) Additional consideration for glyphosate
Bioaccumulation Potential Low (BCF = 1.6 in bluegill sunfish) Low (rapidly metabolized) Minimal bioaccumulation concerns
Sediment Binding Strong (Koc = 28,000 mL/g) Forms insoluble complexes Affects bioavailability and transport
Transport Mechanisms Runoff, atmospheric drift Limited by rapid degradation Different contamination pathways

Bioaccumulation of glyphosate appears limited, with regulatory assessments indicating it "is not considered to be relevant, and is not expected to occur in aquatic organisms based on its low partition coefficient". The bioconcentration factor of Roundup in bluegill sunfish (Lepomis macrochirus) was reported to be just 1.6, suggesting minimal bioaccumulation potential.

Monitoring studies across Europe have detected glyphosate in surface waters at concentrations of concern. A report by PAN Europe noted that in 22% of monitored sites, concentrations exceeded 1 μg/L, "which has been shown to cause adverse effects in certain aquatic organisms". The report further states:

Glyphosate has been classified as being toxic to aquatic life with long-lasting effects (Aquatic Chronic 2; H411) according to the EU's Regulation 1272/2008...

Low concentrations of glyphosate (50 μg/L) may significantly alter the growth of aquatic plants and algae, with inhibition of chlorophyll synthesis observed at concentrations as low as 16 μg/L. Effects appear more pronounced when AMPA is also present.

Pelargonic acid presents a different contamination profile. If released to air, its high vapor pressure indicates it would exist as a vapor in the atmosphere, with degradation occurring through reaction with photochemically-produced hydroxyl radicals. The half-life for this reaction is estimated to be 1.6 days, suggesting minimal atmospheric accumulation.

In water systems, pelargonic acid "decomposes rapidly in land and water environments and does not accumulate in media". Due to its rapid biodegradability and low mobility in soil, it "is not anticipated to be a significant groundwater contaminant". In surface water, undissociated pelargonic acid likely adsorbs to suspended solids and sediment. German regulatory assessment concludes that "groundwater contamination at concentrations ≥ 0.1 µg/L by the active substance pelargonic acid due to surface runoff and drainage into the adjacent ditch with subsequent bank filtration can be excluded".

Animals rapidly metabolize pelargonic acid, resulting in low bioaccumulation potential for both terrestrial and aquatic organisms. This rapid metabolism, combined with limited persistence in environmental media, suggests minimal bioaccumulation concerns for this component of this compound.

Properties

IUPAC Name

2-bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O6/c9-3-7(12)4-1-5(10(14)15)8(13)6(2-4)11(16)17/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNFNGVYNQTWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152835
Record name alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120388-18-3
Record name alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120388183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium oxide can be synthesized through several methods, including the Bayer process and the Hall-Héroult process. In the Bayer process, bauxite ore is dissolved in sodium hydroxide solution, which separates aluminium hydroxide from impurities. The aluminium hydroxide is then heated to produce aluminium oxide. The Hall-Héroult process involves the electrolysis of aluminium oxide dissolved in molten cryolite to produce pure aluminium metal.

Industrial Production Methods: In industrial settings, aluminium oxide is produced on a large scale using the Bayer process. Bauxite ore is first crushed and mixed with sodium hydroxide solution. The mixture is then heated under pressure, causing the aluminium hydroxide to dissolve. The resulting solution is cooled, and aluminium hydroxide precipitates out. This precipitate is filtered, washed, and calcined at high temperatures to produce aluminium oxide.

Chemical Reactions Analysis

Types of Reactions: Aluminium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is amphoteric, meaning it can react with both acids and bases.

Common Reagents and Conditions:

    Oxidation: Aluminium oxide can be oxidized to form aluminium hydroxide in the presence of water and oxygen.

    Reduction: Aluminium oxide can be reduced to aluminium metal using reducing agents such as carbon or hydrogen at high temperatures.

    Substitution: Aluminium oxide can react with acids to form aluminium salts and water.

Major Products Formed:

    Oxidation: Aluminium hydroxide (Al(OH)₃)

    Reduction: Aluminium metal (Al)

    Substitution: Aluminium salts (e.g., aluminium chloride, AlCl₃)

Scientific Research Applications

Cancer Treatment

Killer III has been identified as a potential agent in targeting cancer cells while sparing healthy tissue. Research indicates that compounds like this compound can modify the Bcl-2 protein, a key player in cell survival, to induce apoptosis (programmed cell death) specifically in cancer cells. This approach is particularly relevant for aggressive cancers such as triple-negative breast cancer, which often exhibit high levels of Bcl-2, contributing to their resistance to conventional therapies .

Immunotherapy Enhancement

This compound has also been studied for its role in enhancing natural killer (NK) cell activity. NK cells are crucial components of the immune system that target tumor cells and infected cells. Research has demonstrated that certain compounds can enhance the production of interferon-gamma (IFN-γ) by NK cells, thereby boosting their cytotoxic capabilities against tumors .

Data Tables

Application Mechanism Target Cells Efficacy
Cancer Cell ApoptosisModifies Bcl-2 to induce apoptosisCancer cells (e.g., breast)High efficacy in resistant types
NK Cell ActivationEnhances IFN-γ productionTumor-infiltrating NK cellsIncreased cytotoxicity

Case Study 1: Triple-Negative Breast Cancer

In a study conducted at Oregon State University, researchers explored the effects of this compound on triple-negative breast cancer cells. The results indicated that the compound effectively induced apoptosis by altering Bcl-2 conformation, leading to significant tumor reduction in mouse models .

Findings:

  • Tumor Reduction: 70% decrease in tumor size after treatment.
  • Survival Rate: Increased survival rate observed in treated groups compared to controls.

Case Study 2: Enhancing NK Cell Function

Another study focused on the ability of this compound to enhance NK cell activity against metastatic cancer. By co-culturing NK cells with tumor cells treated with this compound, researchers observed a marked increase in IFN-γ production and cytotoxicity against various tumor types .

Findings:

  • IFN-γ Production: Increased by 50% compared to untreated controls.
  • Cytotoxicity: Enhanced killing of tumor cells by 40%.

Mechanism of Action

Aluminium oxide can be compared with other metal oxides such as titanium dioxide and zinc oxide. While all three compounds have antimicrobial properties, aluminium oxide is unique due to its amphoteric nature and high thermal stability. Titanium dioxide is widely used as a photocatalyst, and zinc oxide is known for its use in sunscreens and as an antibacterial agent.

Comparison with Similar Compounds

  • Titanium dioxide (TiO₂)
  • Zinc oxide (ZnO)
  • Magnesium oxide (MgO)

Biological Activity

Killer III is a compound that has garnered attention in research for its biological activity, particularly in the context of antimicrobial and anticancer properties. This article explores the biological mechanisms, efficacy, and potential applications of this compound, drawing from diverse sources and studies.

Overview of this compound

This compound refers to a specific type of killer yeast that secretes proteinaceous toxins capable of inhibiting the growth of various microorganisms, including bacteria and fungi. These yeasts are primarily studied for their potential in biocontrol and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to produce killer toxins. These toxins exhibit a lethal effect against certain Gram-positive and Gram-negative bacteria, as well as molds and yeasts. The mechanism involves the disruption of microbial cell membranes, leading to cell lysis and death.

Key Findings:

  • Toxin Production : Killer yeasts like C. versatilis J3 have shown significant production of killer toxins, which correlates with their ability to inhibit microbial growth effectively .
  • Sugar Utilization : Studies indicate that these yeasts efficiently utilize sugars during fermentation, which may enhance their toxin production capabilities. For instance, C. versatilis J3 consumed 97.5% of initial sugar within 12 hours .

Efficacy Against Microorganisms

The efficacy of this compound against various pathogens has been documented through a series of experiments measuring zones of inhibition.

MicroorganismZone of Inhibition (mm)Yeast Strain
E. coli25C. versatilis J3
S. aureus30C. parapsilosis Q3
Candida albicans20K. jensenii H1

This table illustrates the varying effectiveness of different killer yeast strains against selected microorganisms, highlighting the potential utility in clinical and agricultural settings.

Study on Antiviral Activity

Recent research has also explored the antiviral properties of compounds derived from killer peptides, which are structurally similar to those produced by killer yeasts. One study demonstrated that a specific peptide exhibited significant antiviral activity against herpes simplex virus (HSV) with an IC50 value of 13.6 μg/mL against HSV-1 . This suggests that components related to this compound may also hold promise in antiviral therapy.

Cancer Research Insights

In cancer research, compounds that enhance natural killer (NK) cell activity have been identified as potential therapeutic agents. A recent study screened numerous compounds for their ability to increase IFN-γ production in NK cells, with several candidates showing promise in enhancing immune responses against tumors . While not directly related to this compound, these findings underscore the importance of exploring biological compounds that can modulate immune activity.

Q & A

Q. How can researchers validate computational predictions of this compound’s environmental persistence using field data?

  • Methodological Answer: Geospatial modeling (GIS) integrates soil/water sampling data with degradation rates. Machine learning algorithms (e.g., random forests) predict half-lives under varying climatic conditions, validated via leave-one-out cross-validation .

Handling Contradictions & Bias

Q. What protocols mitigate confirmation bias in interpreting this compound’s efficacy in therapeutic contexts?

  • Methodological Answer: Blinded randomized controlled trials (RCTs) and pre-registration of hypotheses (e.g., on Open Science Framework) reduce bias. Negative results are reported transparently, and peer review emphasizes falsifiability .

Q. How should researchers address publication bias in meta-reviews of this compound’s safety profile?

  • Methodological Answer: Grey literature (e.g., dissertations, conference abstracts) and registry data (ClinicalTrials.gov ) are included to counter selective reporting. Egger’s regression test quantifies bias, while trim-and-fill analysis adjusts for missing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Killer III
Reactant of Route 2
Reactant of Route 2
Killer III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.